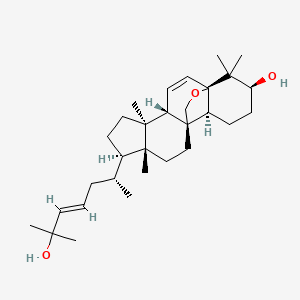
Momordicoside I aglycone
Descripción general
Descripción
Momordicoside I aglycone is a natural compound that can be isolated from the herbs of Mormodica charantia L . It is a type of triterpenoid . The CAS number is 81910-41-0 .
Synthesis Analysis
The aglycone of momordicoside I was isolated from the ether soluble fraction in a high amount . The structures of the metabolites were established on the basis of one and two-dimensional NMR spectroscopic evidence, X-ray analysis, and comparison with the reported data in the literature .Molecular Structure Analysis
The molecular formula of Momordicoside I aglycone is C30H48O3 . The molecular weight is 456.7 g/mol . The structures of the metabolites were established on the basis of one and two-dimensional NMR spectroscopic evidence, X-ray analysis, and comparison with the reported data in the literature .Chemical Reactions Analysis
The aglycone of momordicoside I was isolated from the ether soluble fraction in a high amount . The structures of the metabolites were established on the basis of one and two-dimensional NMR spectroscopic evidence, X-ray analysis, and comparison with the reported data in the literature .Physical And Chemical Properties Analysis
Momordicoside I aglycone is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
2. Summary of the Application:
- Momordicoside I aglycone, derived from Momordica charantia (bitter melon), has been identified as having significant anti-obesity effects. The compound is part of a group of bioactive components that have been studied for their potential to counteract obesity, which is a major risk factor for chronic diseases like hypertension, diabetes, and cardiovascular diseases .
3. Methods of Application/Experimental Procedures:
- The research involved examining the anti-obesity effects of various components of M. charantia at the cellular and organismal levels. An advanced search was conducted across scientific databases to classify studies showing the anti-obesity effects of M. charantia on cells and animals. The extraction process typically involves using solvents like 95% ethanol for refluxing to obtain aglycones such as Momordicoside I aglycone .
4. Results/Outcomes:
- The major bioactive components, including Momordicoside I aglycone, showed activities such as inhibition of fat synthesis, promotion of glucose utilization, and stimulation of auxiliary lipid-lowering activity. Although the specific quantitative data and statistical analyses are not detailed in the summary provided, the literature suggests that these components have therapeutic potential for the development of anti-obesity health products and medicines .
1. Antidiabetic Effects
- Methods: The compound was isolated and its structure confirmed through NMR spectroscopy and X-ray analysis. It was tested in vivo on diabetic-induced male ddY mice strain at a dosage of 400 mg/kg .
- Results: The compound showed blood hypoglycemic effects, indicating its potential as an antidiabetic agent .
2. Antiproliferative Effects on Cancer Cells
- Methods: Microwave- and ultrasound-assisted extraction techniques were used to isolate cucurbitane-type triterpenoids, including Momordicoside I aglycone, which were then tested on SAS human oral cancer cell lines .
- Results: The compound exhibited inhibitory effects on the proliferation of these cancer cells .
3. Extraction and Isolation Techniques
- Methods: Advanced extraction methods like microwave-assisted extraction have been employed to obtain higher yields of the compound .
- Results: These techniques have proven effective in isolating the compound in significant quantities for further research .
4. Phytochemistry and Metabolite Analysis
- Methods: The metabolites of M. charantia were isolated and their structures established through comprehensive spectroscopic evidence .
- Results: The compound’s presence contributes to the overall bioactivity profile of the plant .
5. Role in Glycoside vs. Aglycon Biological Activity
- Methods: Comparative studies have been conducted to understand the differences in biological activities between glycosides and their aglycone forms .
- Results: These studies help in elucidating the physiological role of the glycosyl moiety and structure-activity relations in glycosidic compounds .
1. Anti-HIV Properties
- Methods: The compound’s efficacy against HIV is typically assessed through in vitro assays using HIV-infected cell lines .
- Results: While specific outcomes are not detailed in the summary, the literature suggests that compounds from Momordica charantia, including Momordicoside I aglycone, may have inhibitory effects on HIV replication .
2. Anticancer Properties
- Methods: Research often involves the use of cell culture studies to test the compound’s effect on various cancer cell lines .
- Results: The compound has shown promise in inhibiting the growth of certain types of cancer cells, although detailed quantitative data would require access to full research articles .
3. Pharmacokinetics
- Methods: Comparative studies between glycosides and aglycones are conducted to understand how the glycosidic moiety affects absorption, distribution, metabolism, and excretion (ADME) of the compound .
- Results: These studies can lead to the development of more effective glycodrugs based on improved pharmacokinetic profiles .
4. Biotransformation by Fungal Endophytes
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)22-13-16-30-23(10-11-24(31)26(30,4)5)29(22,19-33-30)18-17-27(21,28)6/h8,13-14,16,20-24,31-32H,9-12,15,17-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,24+,27-,28+,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWGKJJMMBZZDX-ITPHIMIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098621 | |
| Record name | (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Momordicoside I aglycone | |
CAS RN |
81910-41-0 | |
| Record name | (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81910-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



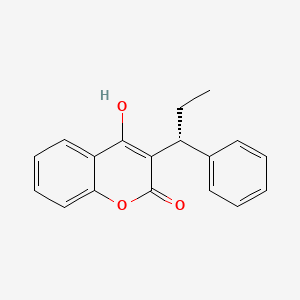
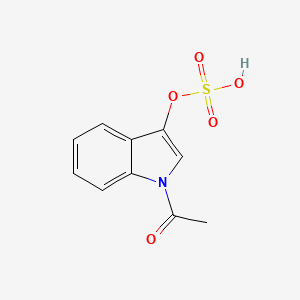
![Ethanone, 1-[6-[(1S)-1-hydroxyethyl]-2-pyridinyl]- (9CI)](/img/no-structure.png)
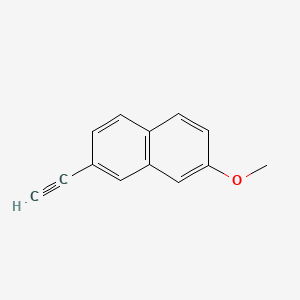
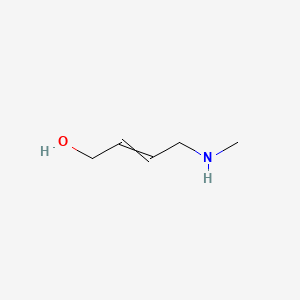
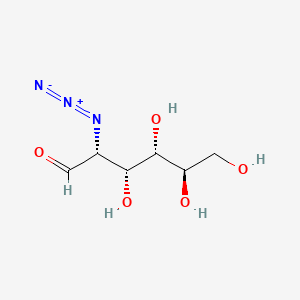
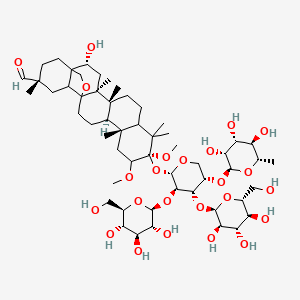
![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)
![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-hydroxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B583177.png)
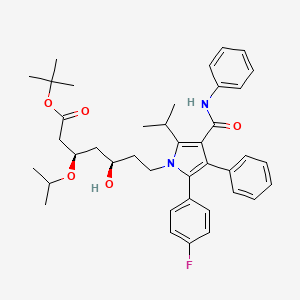
![N-[(3S)-2-oxothiolan-3-yl]butanamide](/img/structure/B583181.png)